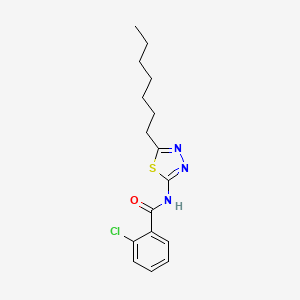![molecular formula C15H12N4O2 B12493253 2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole](/img/structure/B12493253.png)
2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a diazenyl group attached to the indole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole typically involves the diazotization of 2-methyl-3-nitroaniline followed by coupling with an appropriate indole derivative. The reaction conditions often include the use of sodium nitrite (NaNO2) and potassium iodide (KI) to facilitate the diazotization process . The reaction is usually carried out in an acidic medium to ensure the formation of the diazonium salt, which then undergoes coupling with the indole derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Electrophilic substitution reactions may require the use of Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole: Lacks the methyl group at the 2-position.
2-methyl-3-[(E)-(4-nitrophenyl)diazenyl]-1H-indole: Has the nitro group at the 4-position instead of the 2-position.
2-methyl-3-[(E)-(2-aminophenyl)diazenyl]-1H-indole: Contains an amino group instead of a nitro group.
Uniqueness
2-methyl-3-[(E)-(2-nitrophenyl)diazenyl]-1H-indole is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. The presence of the diazenyl group also imparts distinct redox properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl)-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C15H12N4O2/c1-10-15(11-6-2-3-7-12(11)16-10)18-17-13-8-4-5-9-14(13)19(20)21/h2-9,16H,1H3 |
InChI Key |
XRCOWBDRDSVSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493191.png)
![2-amino-1-[2-(4-methoxyphenyl)ethyl]-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12493200.png)
![N-[2-(2-cyclododecylidenehydrazinyl)-2-oxoethyl]-N-(2,3-dimethylphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12493203.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12493208.png)
![2,2-diphenyl-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)propanamide](/img/structure/B12493210.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12493215.png)
![N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12493222.png)
![4-hydroxy-2-(4-methylpiperidin-1-yl)-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493225.png)
![N-{4-[1-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-3-yl]phenyl}benzamide](/img/structure/B12493230.png)

![2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493232.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12493239.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B12493247.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12493249.png)
